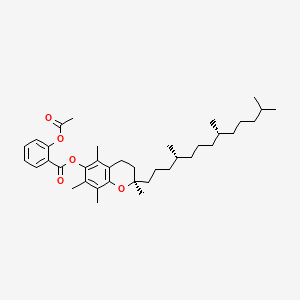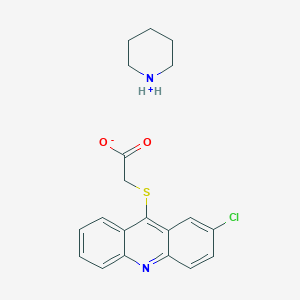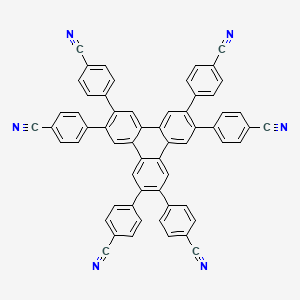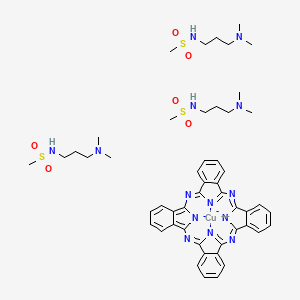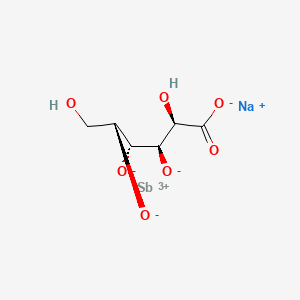
Triostam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triostam is a compound known for its significant applications in the treatment of parasitic infections, particularly schistosomiasis . It has been studied extensively for its efficacy and safety in medical treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Triostam typically involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product, adhering to stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
Triostam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Triostam has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical studies to understand reaction mechanisms and kinetics.
Biology: this compound is studied for its effects on biological systems, particularly its interactions with enzymes and other biomolecules.
Industry: this compound is used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Triostam involves its interaction with specific molecular targets in the parasite. It disrupts the normal functioning of these targets, leading to the death of the parasite. The exact molecular pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
Triostam can be compared with other similar compounds used in the treatment of parasitic infections. Some of these compounds include praziquantel and oxamniquine. This compound is unique in its specific mechanism of action and its efficacy against certain strains of parasites .
List of Similar Compounds
- Praziquantel
- Oxamniquine
This compound stands out due to its unique chemical structure and specific mode of action, making it a valuable compound in the field of parasitology.
Propiedades
Número CAS |
12550-17-3 |
|---|---|
Fórmula molecular |
C6H8NaO7Sb |
Peso molecular |
336.87 g/mol |
Nombre IUPAC |
sodium;antimony(3+);(2R,3S,4R,5R)-2,6-dihydroxy-3,4,5-trioxidohexanoate |
InChI |
InChI=1S/C6H9O7.Na.Sb/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2-5,7,11H,1H2,(H,12,13);;/q-3;+1;+3/p-1/t2-,3-,4+,5-;;/m1../s1 |
Clave InChI |
JEKOQEIHGHQVEI-ZBHRUSISSA-M |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)[O-])[O-])[O-])O.[Na+].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


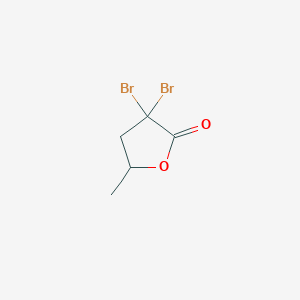
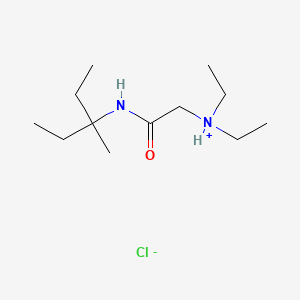
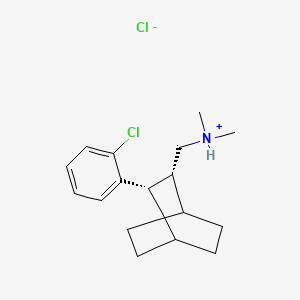
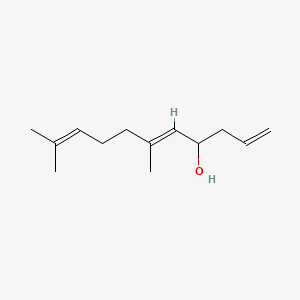
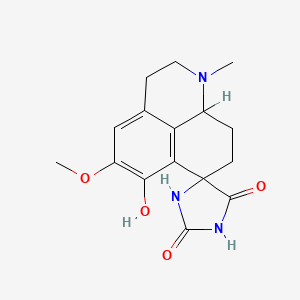

![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
